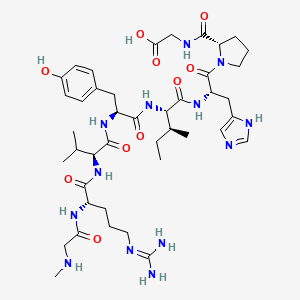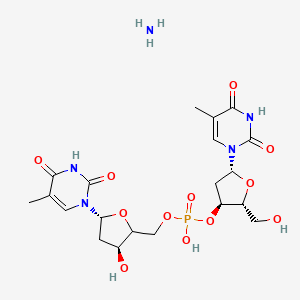
2,4-Dibromopyridine-3-methanol
Übersicht
Beschreibung
2,4-Dibromopyridine-3-methanol is a chemical compound with the molecular formula C6H5Br2NO . It has a molecular weight of 266.92 g/mol . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2,4-Dibromopyridine-3-methanol can be represented by the SMILES stringC1=CN=C(C(=C1Br)CO)Br . This indicates that the compound contains a pyridine ring with bromine atoms at the 2 and 4 positions and a methanol group at the 3 position . Physical And Chemical Properties Analysis
2,4-Dibromopyridine-3-methanol is a solid under normal conditions . It has a molecular weight of 266.92 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
This compound serves as a crucial intermediate in the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which are of significant interest due to their antitumor , antibacterial , and anti-inflammatory properties . The active methylene group in these derivatives is highly reactive, making it an attractive center for functionalization and optimization of ligand-target interactions.
Development of Anticancer Agents
The structural similarity of thiazolo[3,2-a]pyrimidine to purine allows for the design of structures capable of effectively binding to biological targets. This makes (2,4-Dibromopyridin-3-yl)methanol a valuable scaffold for developing new anticancer drugs .
Antibacterial Drug Research
Due to its role in synthesizing compounds with antibacterial activity, (2,4-Dibromopyridin-3-yl)methanol is instrumental in the research and development of new antibacterial drugs. Its derivatives can be modified to enhance their efficacy against various bacterial strains .
Anti-inflammatory Medication Development
The derivatives of (2,4-Dibromopyridin-3-yl)methanol have shown promise in the development of anti-inflammatory medications. Their ability to inhibit inflammatory pathways can be harnessed to treat conditions like arthritis and other inflammatory diseases .
Chemical Synthesis of Binding Sites
The compound’s reactive nature allows for the introduction of new binding sites, which is essential for the creation of more effective drugs. By modifying the thiazolo[3,2-a]pyrimidine moiety, researchers can optimize drug-target interactions .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2,4-dibromopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSAOEJBYMLTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dibromopyridin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)boronic acid](/img/structure/B1408583.png)

![Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B1408586.png)

![[2-(2H-1,2,3-Triazol-4-yl)ethyl]amine hydrochloride](/img/structure/B1408589.png)

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408593.png)
